

SB 206553 CAS number and chemical properties

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An In-depth Technical Guide to SB 206553

Introduction

SB 206553 is a potent and selective pharmacological tool extensively used in neuroscience research. It is primarily characterized as a mixed antagonist of the serotonin 5-HT2B and 5-HT2C receptors, with some studies also classifying it as an inverse agonist at the 5-HT2C receptor.[1][2][3][4] Its ability to modulate the serotonergic system with high selectivity over other receptors, including the 5-HT2A subtype, makes it invaluable for dissecting the roles of 5-HT2B and 5-HT2C receptors in various physiological and pathological processes.[3] Developed in the 1990s, SB 206553 has demonstrated anxiolytic-like properties in preclinical models and has been investigated for its potential in treating psychostimulant abuse disorders.[3][5] This guide provides a comprehensive overview of its chemical properties, pharmacological profile, and the experimental methodologies used to characterize its activity.

Chemical and Physical Properties

SB 206553 is typically available as a free base or a hydrochloride salt. The following table summarizes its key chemical and physical properties.



Property	Value	Citation(s)
IUPAC Name	5-methyl-1-(3- pyridylcarbamoyl)-1,2,3,5- tetrahydropyrrolo[2,3-f]indole	[1]
CAS Number	158942-04-2 (Free Base) 1197334-04-5 (Hydrochloride)	[2][5][6]
Molecular Formula	C17H16N4O (Free Base) C17H16N4O·HCl (Hydrochloride)	[1]
Molecular Weight	292.34 g/mol (Free Base) 328.8 g/mol (Hydrochloride)	[6]
Appearance	Solid, Yellow	[6]
Solubility	Soluble in DMSO	[2][6]
Storage Conditions	2-8°C (Solid) -20°C for 1 month (In solution) -80°C for 6 months (In solution)	[2][5][6]
Purity	≥98% (HPLC)	[6]

Pharmacological Properties

SB 206553 exhibits high affinity and selectivity for 5-HT2C and 5-HT2B receptors. Its binding affinities and functional potencies have been determined through various in vitro assays.



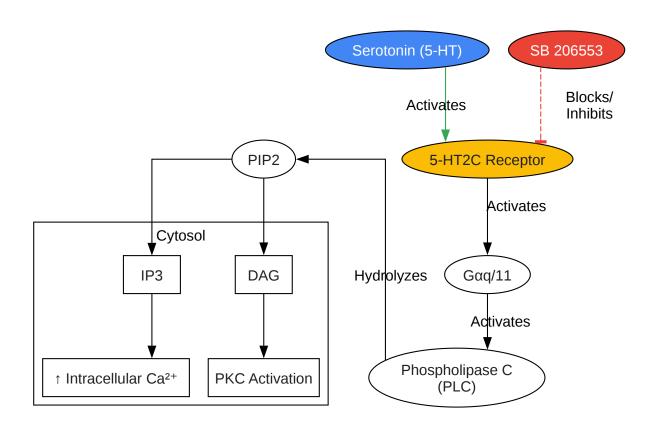
Parameter	Receptor Target	Species / Cell Line	Value(s)	Citation(s)
Binding Affinity (pKi)	Human 5-HT2C	HEK-293	7.9, 7.8, 7.92	[3][5]
Human 5-HT2A	HEK-293	5.8, 5.6	[3][5]	_
Human 5-HT2B	CHO-K1	7.7	[5]	
Binding Affinity (Ki)	Human 5-HT2C	Calbiochem Assay	3.2 nM	[6]
Human 5-HT2B	Calbiochem Assay	5.5 nM	[6]	
Human 5-HT2A	Calbiochem Assay	2300 nM	[6]	
Functional Activity (pA ₂)	Rat 5-HT2B	Rat Stomach Fundus	8.9, 8.89	[3]
Functional Activity (pKB)	Human 5-HT2C	HEK-293	9.0 (Antagonist)	[3][7]

Mechanism of Action and Signaling Pathway

The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαq/11 subunit. Upon activation by serotonin (5-HT), the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.

SB 206553 acts as a competitive antagonist, blocking 5-HT from binding and activating the receptor. Furthermore, the 5-HT2C receptor exhibits a high degree of constitutive (agonist-independent) activity.[4] **SB 206553** functions as an inverse agonist by binding to the receptor and stabilizing it in an inactive conformation, thereby reducing its basal signaling activity.[4][8] This dual action makes it a powerful tool for inhibiting both serotonin-dependent and independent 5-HT2C receptor signaling.





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Fig. 1: 5-HT2C receptor signaling pathway and inhibition by SB 206553.

Experimental Protocols

The pharmacological profile of **SB 206553** has been established through a variety of in vitro and in vivo experimental procedures.

In Vitro Assays

- 1. Radioligand Binding Assays
- Objective: To determine the binding affinity (Ki) of SB 206553 for serotonin receptor subtypes.
- Methodology:



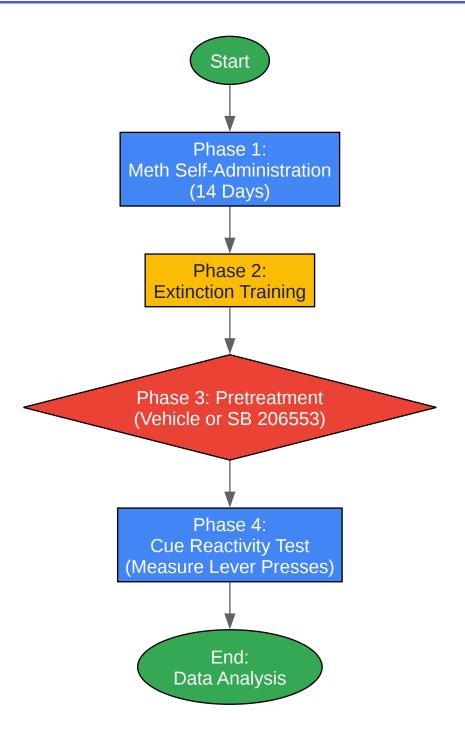
- Membranes are prepared from Human Embryonic Kidney (HEK) 293 or Chinese Hamster Ovary (CHO-K1) cells stably expressing the recombinant human 5-HT2A, 5-HT2B, or 5-HT2C receptor.[3][5]
- Cell membranes are incubated with a specific radioligand (e.g., [³H]-mesulergine for 5-HT2C) and various concentrations of the competing ligand, SB 206553.
- After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
- The radioactivity retained on the filters is quantified using liquid scintillation counting.
- The concentration of SB 206553 that inhibits 50% of the specific radioligand binding (IC₅₀) is determined.
- The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation.
- 2. Phosphoinositide (PI) Hydrolysis Assay
- Objective: To measure the functional antagonist or inverse agonist activity of SB 206553.
- Methodology:
 - HEK 293 cells expressing the human 5-HT2C receptor are cultured and pre-labeled by incubation with [3H]-myo-inositol.[3][7]
 - To measure antagonist activity, cells are pre-incubated with various concentrations of SB
 206553 before being stimulated with a 5-HT agonist.
 - To measure inverse agonist activity, cells are incubated with SB 206553 alone to determine its effect on basal (constitutive) PI hydrolysis.[8]
 - The reaction is terminated, and the resulting inositol phosphates (IPs) are isolated using anion-exchange chromatography.
 - The amount of [3H]-IPs is quantified by scintillation counting.
 - The potency of SB 206553 as an antagonist is expressed as a pKB or pA₂ value, while inverse agonism is measured as a percentage reduction in basal signaling.[3][8]



In Vivo Studies

- 1. Attenuation of Methamphetamine-Seeking Behavior in Rats
- Objective: To assess the efficacy of **SB 206553** in reducing drug-seeking behavior.
- Methodology:
 - Self-Administration Training: Rats are trained to self-administer methamphetamine (meth)
 by pressing a lever in an operant chamber for 14 consecutive days.[4]
 - Extinction Phase: The meth infusion is discontinued, and lever presses no longer result in drug delivery. This phase continues until responding on the previously active lever decreases to a set criterion.
 - Cue Reactivity Test: Rats are tested for meth-seeking behavior where pressing the active lever presents meth-associated cues (e.g., light and tone) without the drug.
 - Drug Administration: Prior to the cue reactivity session, rats are pre-treated with an intraperitoneal (i.p.) injection of either vehicle or SB 206553 (e.g., 1.0, 5.0, and 10.0 mg/kg).[4][9]
 - Data Analysis: The primary dependent variable is the number of presses on the active lever during the cue reactivity session. A significant reduction in active lever presses in the SB 206553 group compared to the vehicle group indicates attenuation of drug-seeking.[4]





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Fig. 2: Workflow for testing SB 206553 on meth-seeking behavior.

- 2. Rat Social Interaction Test
- Objective: To evaluate the anxiolytic-like properties of **SB 206553**.
- Methodology:



- Pairs of male rats, unfamiliar with each other, are placed in a test arena under specific lighting conditions (either high or low light, as light level can affect anxiety).
- Rats are administered SB 206553 orally (p.o.) at various doses (e.g., 2-20 mg/kg) prior to the test.[3]
- The behavior of the pair is recorded for a set duration (e.g., 10 minutes).
- The total time spent in active social interaction (e.g., sniffing, grooming, following) is scored by a trained observer.
- Anxiolytic compounds typically increase the amount of time spent in social interaction,
 particularly under the more aversive high-light conditions. An increase in interaction scores
 for the SB 206553-treated group compared to a vehicle control is indicative of anxiolyticlike effects.[3][7]

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References

- 1. SB-206553 Wikipedia [en.wikipedia.org]
- 2. SB 206553 Hydrochloride | 5-HT2C Reverse Agonist | TargetMol [targetmol.com]
- 3. In vitro and in vivo profile of SB 206553, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SB 206553, a putative 5-HT2C inverse agonist, attenuates methamphetamine-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SB 206553 Hydrochloride | 158942-04-2 [sigmaaldrich.com]
- 7. In vitro and in vivo profile of SB 206553, a potent 5-HT2C/5-HT2B receptor antagonist with anxiolytic-like properties - PMC [pmc.ncbi.nlm.nih.gov]



- 8. Ligand-directed serotonin 5-HT2C receptor desensitization and sensitization PMC [pmc.ncbi.nlm.nih.gov]
- 9. SB 206553, a putative 5-HT2C inverse agonist, attenuates methamphetamine-seeking in rats PubMed [pubmed.ncbi.nlm.nih.gov]
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